molecular formula C15H20BF3O3 B8152470 4,4,5,5-Tetramethyl-2-(3-methyl-5-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-methyl-5-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8152470
M. Wt: 316.13 g/mol
InChI Key: FEXWCTFGDPUROC-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methyl-5-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoroethoxy group, which can impart unique chemical properties, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester precursor with the appropriate aryl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium complexes and often requires a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-5-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The trifluoroethoxy group can be reduced under specific conditions.

    Substitution: The aryl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of boronic acids.

    Reduction: Formation of reduced trifluoroethoxy derivatives.

    Substitution: Formation of halogenated aryl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-5-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methyl-5-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The trifluoroethoxy group can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluoroethoxy group, making it less reactive in certain conditions.

    2-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of trifluoroethoxy, leading to different reactivity and applications.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methyl-5-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in specific synthetic applications where traditional boronic esters may not be as effective.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-methyl-5-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BF3O3/c1-10-6-11(8-12(7-10)20-9-15(17,18)19)16-21-13(2,3)14(4,5)22-16/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXWCTFGDPUROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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